FTI-277

描述

法尼基转移酶抑制剂-277 是一种法尼基转移酶抑制剂,这是一类抑制法尼基转移酶的化合物。该酶负责蛋白质的翻译后修饰,特别是将法尼基基团添加到包含CAAX基序的蛋白质的半胱氨酸残基上。由于法尼基转移酶抑制剂-277 能够抑制致癌Ras蛋白的功能,因此它已被广泛研究其在治疗中的应用潜力,尤其是在癌症治疗中。

作用机制

法尼基转移酶抑制剂-277 通过抑制法尼基转移酶发挥作用,法尼基转移酶负责包含CAAX基序的蛋白质的法尼基化。这种抑制阻止了这些蛋白质的正确定位和功能,特别是致癌Ras蛋白。通过阻断Ras的法尼基化,法尼基转移酶抑制剂-277 扰乱Ras信号通路,导致抑制细胞增殖和诱导细胞凋亡。 此外,法尼基转移酶抑制剂-277 已被证明可以调节其他信号通路,例如 PI3K/Akt 通路,从而有助于其抗癌和抗炎作用 .

准备方法

合成路线和反应条件

法尼基转移酶抑制剂-277 可以通过多步过程合成,该过程涉及联苯衍生物与氨基酸衍生物的偶联。关键步骤包括:

联苯中间体的形成: 这涉及硼酸与卤代联苯化合物的铃木偶联反应。

与氨基酸衍生物的偶联: 然后使用肽偶联试剂(例如EDCI (1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)和HOBt (1-羟基苯并三唑))将联苯中间体与氨基酸衍生物(例如L-蛋氨酸)偶联。

最终脱保护和纯化: 通过脱保护氨基酸衍生物并使用色谱技术纯化化合物来获得最终产物。

工业生产方法

法尼基转移酶抑制剂-277 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产量和纯度,使用大型反应器和先进的纯化技术,例如高效液相色谱 (HPLC)。

化学反应分析

反应类型

法尼基转移酶抑制剂-277 会发生各种化学反应,包括:

氧化: 法尼基转移酶抑制剂-277 可以被氧化形成亚砜和砜。

还原: 该化合物可以被还原形成硫醇。

取代: 法尼基转移酶抑制剂-277 可以发生亲核取代反应,特别是在硫原子处。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用二硫苏糖醇 (DTT) 和三 (2-羧乙基) 膦 (TCEP) 等还原剂。

取代: 硫醇和胺等亲核试剂可以在温和条件下使用。

主要产品

氧化: 亚砜和砜。

还原: 硫醇。

取代: 根据所用亲核试剂的不同,各种取代衍生物。

科学研究应用

法尼基转移酶抑制剂-277 具有广泛的科学研究应用,包括:

癌症研究: 法尼基转移酶抑制剂-277 已被证明通过阻断致癌Ras蛋白的功能来抑制癌细胞的生长。

免疫学: 法尼基转移酶抑制剂-277 已被发现通过抑制淋巴细胞上程序性死亡配体 1 (PD-L1) 的表达来调节免疫反应.

相似化合物的比较

法尼基转移酶抑制剂-277 属于一类称为法尼基转移酶抑制剂 (FTI) 的化合物。类似的化合物包括:

替非拉尼 (R115777): 另一种 FTI,在癌症治疗的临床试验中得到了广泛研究.

龙法尼 (SCH66336): 一种 FTI,在治疗各种癌症和早衰症方面显示出希望.

马努霉素 A: 一种天然产物,可以抑制法尼基转移酶,并已被研究其抗癌特性.

法尼基转移酶抑制剂-277 在抑制 H-Ras 和 K-Ras 信号传导方面的独特能力使其成为致癌Ras蛋白的有效抑制剂。此外,它对免疫调节和血管钙化的影响进一步将其与其他 FTI 区分开来。

属性

IUPAC Name |

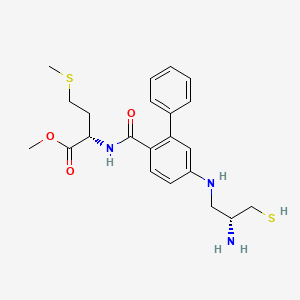

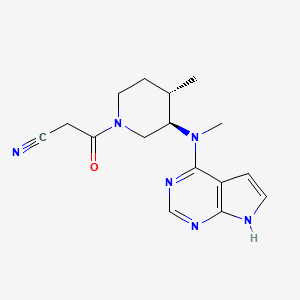

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26)/t16-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFPROVOIQKYTO-UZLBHIALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170006-73-2 | |

| Record name | FTI 277 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170006-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FTI 277 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170006732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: FTI-277 is a potent and selective inhibitor of farnesyltransferase (FTase) [, , , , ]. FTase is an enzyme responsible for the farnesylation of proteins, a crucial post-translational modification where a 15-carbon isoprenoid lipid (farnesyl pyrophosphate) is attached to a cysteine residue near the C-terminus of the protein [, ]. This modification is essential for the proper localization and function of many proteins, including the Ras family of small GTPases [].

- Inhibition of cell proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines, including leukemia [, , ], breast cancer [], head and neck carcinoma [], and liver cancer []. This is primarily attributed to the disruption of Ras-mediated signaling pathways that drive cell cycle progression.

- Induction of apoptosis: In some cell lines, this compound can induce apoptosis, a programmed cell death mechanism [, , ]. This effect is thought to be mediated by the disruption of Ras-dependent survival pathways and the activation of pro-apoptotic proteins.

- Inhibition of cell migration and invasion: Studies have shown that this compound can inhibit the migration and invasion of cancer cells, processes crucial for metastasis [, ]. This is likely due to the role of farnesylated proteins in cytoskeletal reorganization and cell adhesion.

ANone: While the provided research papers don't delve into the detailed spectroscopic characterization of this compound, its molecular formula and weight can be deduced from its chemical name, "methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate."

A: Research on this compound analogs and their structure-activity relationships has been conducted [, ]. Key findings include:

A: While this compound showed promise in preclinical studies, clinical trials with first-generation FTIs were not as successful, partly due to the development of resistance []. Some identified resistance mechanisms include:

- Alternative prenylation: Some cancer cells can circumvent FTase inhibition by utilizing geranylgeranyltransferase I (GGTase I), another prenylation enzyme, to modify Ras proteins [, ].

- Upregulation of FTase: Increased expression of FTase can overcome the inhibitory effects of this compound [].

ANone: Numerous studies have investigated the effects of this compound in various in vitro and in vivo models:

- In vitro: this compound has demonstrated antiproliferative and pro-apoptotic effects in a wide range of cancer cell lines, including leukemia [, , ], breast cancer [], head and neck carcinoma [], and liver cancer []. These studies often utilize cell viability assays, cell cycle analysis, and apoptosis assays to assess the drug's impact.

- In vivo: Studies in animal models have shown that this compound can inhibit tumor growth and improve survival in certain cancers [, , ]. These studies typically involve xenograft models where human cancer cells are implanted into mice, and tumor growth is monitored over time.

ANone: While the provided research primarily focuses on the in vitro and cellular effects of this compound, some insights into its PK/PD properties can be gleaned:

- Administration route: this compound has been administered to animals via various routes, including intraperitoneal (IP) injection [, ].

- Tissue distribution: Studies suggest that this compound can reach therapeutic concentrations in various tissues, including the pancreas [].

ANone: Although initial clinical trials with first-generation FTIs were not as successful as anticipated, research on this compound and its analogs continues due to their potential in various areas:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

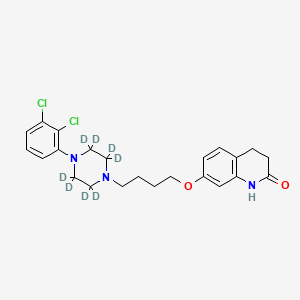

![1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B1662833.png)